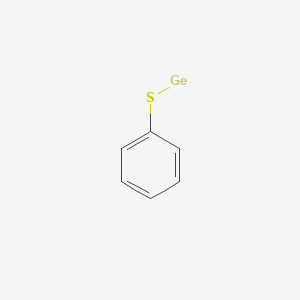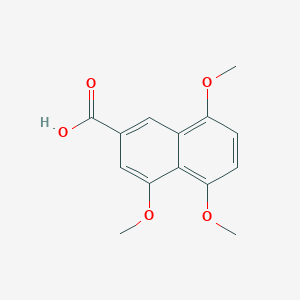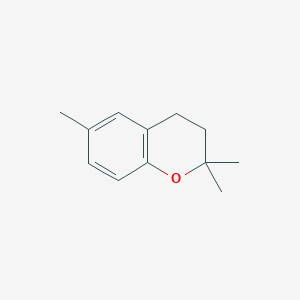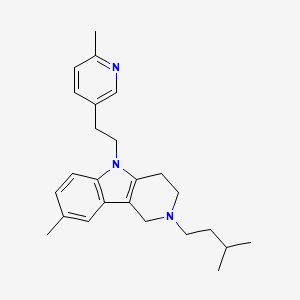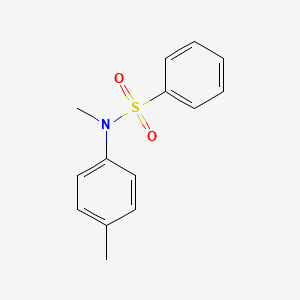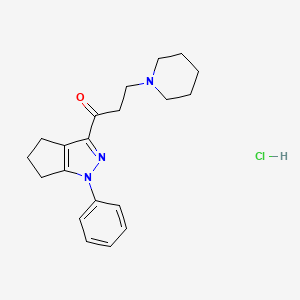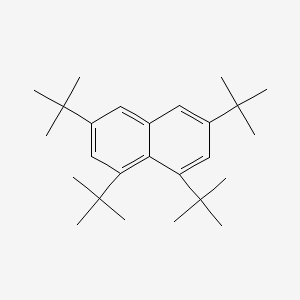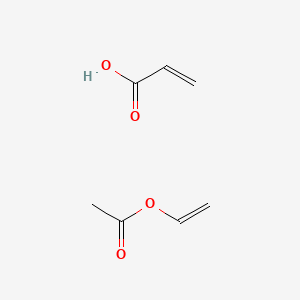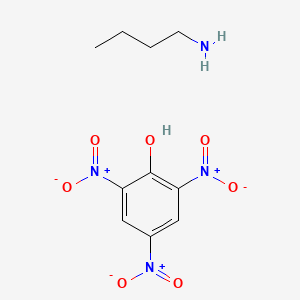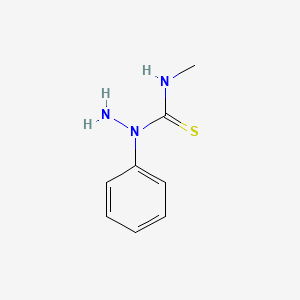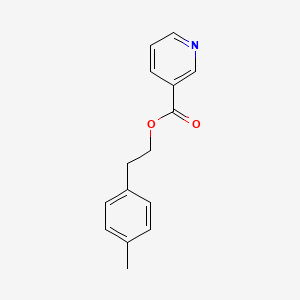![molecular formula C9H16O3S B14702709 2-[(4-Oxopentyl)sulfanyl]ethyl acetate CAS No. 22842-73-5](/img/structure/B14702709.png)
2-[(4-Oxopentyl)sulfanyl]ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Oxopentyl)sulfanyl]ethyl acetate is an organic compound with the molecular formula C9H16O3S It is characterized by the presence of an acetate group, a sulfanyl group, and a ketone group within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Oxopentyl)sulfanyl]ethyl acetate can be achieved through several methods. One common approach involves the reaction of 4-oxopentyl bromide with thioacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Another method involves the esterification of 2-mercaptoethanol with acetic anhydride, followed by the reaction with 4-oxopentanal. This method requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated control systems can further enhance the production process, ensuring consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Oxopentyl)sulfanyl]ethyl acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate group.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(4-Oxopentyl)sulfanyl]ethyl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(4-Oxopentyl)sulfanyl]ethyl acetate involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which may further interact with biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4-Oxopentyl)sulfanyl]ethyl propionate
- 2-[(4-Oxopentyl)sulfanyl]ethyl butyrate
- 2-[(4-Oxopentyl)sulfanyl]ethyl formate
Uniqueness
2-[(4-Oxopentyl)sulfanyl]ethyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a sulfanyl group and an acetate group allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
22842-73-5 |
|---|---|
Formule moléculaire |
C9H16O3S |
Poids moléculaire |
204.29 g/mol |
Nom IUPAC |
2-(4-oxopentylsulfanyl)ethyl acetate |
InChI |
InChI=1S/C9H16O3S/c1-8(10)4-3-6-13-7-5-12-9(2)11/h3-7H2,1-2H3 |
Clé InChI |
LMBUHKSPSKZVHC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCCSCCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


